(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Description
BenchChem offers high-quality (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKWHZXFHIIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)O)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predicted pKa values for (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Technical Whitepaper: Physicochemical Profiling & pKa Prediction of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Executive Summary: The "Dual-Warhead" Challenge
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid represents a complex "dual-warhead" acidic system in medicinal chemistry. It contains two distinct ionizable moieties in close proximity: a Lewis-acidic boronic acid center and a Brønsted-acidic phenolic hydroxyl group.
The physicochemical behavior of this molecule is dominated by the "Ortho-Effect" and the "Sandwich Effect." The fluorine atom at position 2 acts as an electronic pivot, simultaneously acidifying the boronic acid (at C1) and the phenol (at C3).[1] Furthermore, the phenol is "sandwiched" between two halogens (F at C2, Br at C4), creating a highly acidic local environment.[1]
Key Predictive Insight: Unlike standard phenylboronic acids (pKa ~8.8) or phenols (pKa ~10.0), this molecule is predicted to exhibit a first ionization event (pKa₁) in the range of 6.0 – 6.5 , significantly improving its solubility at physiological pH (7.[1]4) compared to non-halogenated analogs.[2]
Structural Analysis & Electronic Environment
To accurately predict the pKa, we must deconstruct the molecule into its competing electronic vectors.
Substituent Mapping:
-
C1 - Boronic Acid [
]: The primary Lewis acid site.[1] -
C2 - Fluorine [
]: Ortho to Boron; Ortho to Phenol.[1] -
C3 - Hydroxyl [
]: Meta to Boron; Ortho to Fluorine; Ortho to Bromine.[1] -
C4 - Bromine [
]: Para to Boron; Ortho to Phenol.[1]
The Electronic "Tug-of-War":
-
The Boron Center: The ortho-fluorine exerts a strong inductive withdrawal (
) effect, pulling electron density from the boron center.[1] This increases the Lewis acidity (making it easier for boron to accept an to form the tetrahedral boronate anion).[1] -
The Phenol Center: The hydroxyl group is flanked by two halogens (F and Br). This "Sandwich Effect" drastically lowers the pKa of the phenol proton via inductive stabilization of the resulting phenoxide anion.
Predicted pKa Values & Rationale
Based on Structure-Activity Relationship (SAR) analysis of fluorinated boronic acids and poly-halogenated phenols, the following values are predicted.
Table 1: Predicted Dissociation Constants
| Ionization Step | Predicted pKa Range | Dominant Species Formed | Mechanistic Driver |
| pKa₁ | 6.1 – 6.6 | Mono-anion (Mixed Population) | Cooperative Acidification: The phenol is acidified by ortho-F/ortho-Br.[1] The boron is acidified by ortho-F. Both sites compete for the first proton loss. |
| pKa₂ | 9.8 – 10.5 | Dianion | Electrostatic Penalty: Once the molecule is mono-anionic (either phenoxide or boronate), the ring becomes electron-rich, making the second ionization event significantly harder (higher pKa).[1] |
Detailed Analysis of the "Collision Zone" (pKa₁)
The proximity of the predicted intrinsic pKas for both sites creates an "overlapping equilibrium."
-
The Phenol Case: An unsubstituted phenol has a pKa of ~10.0.[3][4]
-
Effect of Ortho-F:
(shifts to ~8.7).[1] -
Effect of Ortho-Br:
(shifts to ~8.8).[1] -
Combined Effect (Additivity): In 2,6-dihalophenols, the effects are roughly additive. 2,6-difluorophenol has a pKa of 7.[1]1. Our molecule has F and Br flanking the OH, plus a meta-boronic acid (EWG).
-
Prediction: Phenol intrinsic pKa
6.2 .
-
-
The Boronic Acid Case: Phenylboronic acid has a pKa of ~8.8.[5]
-
Effect of Ortho-F:
to -2.5 (shifts to ~6.4 - 6.8). -
Prediction: Boronic acid intrinsic pKa
6.5 .
-
Experimental Validation Protocol: 19F NMR Titration
Standard potentiometric titration is risky for this molecule due to potential boroxine formation (trimerization) at low pH and high concentrations.[1] 19F NMR Titration is the superior method because the Fluorine atom is the "reporter" directly between the two active sites.
Protocol Design
-
Solvent System: 90%
/ 10% (to lock signal). Avoid DMSO if possible, as it complexes with boronic acids. -
Concentration: Keep
to prevent polymerization. -
Buffer Series: Prepare phosphate/citrate buffers ranging from pH 2.0 to 12.0 in 0.5 unit increments.
-
Detection: Monitor the
chemical shift ( ).[1]
Implications for Drug Discovery
-
Physiological Solubility: At pH 7.4 (blood plasma), this molecule will be >90% ionized (mono-anionic).[1] This confers excellent aqueous solubility compared to non-fluorinated analogs, which remain neutral and poorly soluble.
-
Suzuki-Miyaura Coupling Efficiency: The boronic acid pKa (~6.5) is lower than the standard carbonate bases used in Suzuki couplings (
, pKa ~10).[1] This means the "transmetallation-active" boronate species will form very easily, potentially allowing for milder coupling conditions (weaker bases like bicarbonate or phosphate could be used).[1] -
Protease Inhibition: If used as a warhead (e.g., for serine proteases), the lowered pKa increases the electrophilicity of the boron in its neutral state, but at physiological pH, the anionic form may dominate, which could alter binding kinetics.[1]
References
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
-
Soundararajan, S., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
-
Lough, W.J., et al. (2018). Acidity order of 4-halophenols and substituent effects. Chemistry Stack Exchange / J. Chem. Ed.
-
Rowan Scientific. Microscopic pKa Prediction Methodologies. Rowan.
-
Sigma-Aldrich. Product Specification: (2-Fluoro-3-hydroxyphenyl)boronic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rank in order of increasing acidity: phenol, A; 3,4-dimethylphenol, B; 3-.. [askfilo.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. quora.com [quora.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic Acid Derivatives in Medicinal Chemistry
This technical guide provides an in-depth review of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid and its derivatives, positioning them as critical scaffolds in the development of covalent inhibitors (specifically KRAS G12C) and kinase modulators.
Executive Summary
The (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of atropisomeric biaryl systems. Its unique substitution pattern—combining a boronic acid (for Suzuki-Miyaura coupling), a bromine (as a secondary orthogonal handle), a fluorine (for conformational locking and metabolic stability), and a hydroxyl group (for hydrogen bonding or ether linkage)—makes it an ideal building block for Fragment-Based Drug Discovery (FBDD) .
This guide analyzes its synthesis, reactivity, and pivotal role in next-generation KRAS G12C inhibitors and PROTAC linkers.
Structural & Electronic Analysis
The molecule's utility stems from the precise electronic and steric orchestration of its substituents:
| Substituent | Position | Electronic Effect | Medicinal Utility |
| Boronic Acid (-B(OH)₂) | C1 | Lewis Acid / Electrophile | Primary handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura). Forms reversible covalent bonds with diols (sugars/serine residues). |
| Fluorine (-F) | C2 | Atropisomer Control: Increases the rotational energy barrier in biaryl systems, crucial for locking active conformations (e.g., in Sotorasib analogs). | |
| Hydroxyl (-OH) | C3 | Pharmacophore: Acts as a H-bond donor/acceptor in the target pocket (e.g., Switch II pocket of KRAS). Site for linker attachment in PROTACs. | |
| Bromine (-Br) | C4 | Weak Deactivation | Orthogonal Handle: Allows for sequential cross-coupling. Can be derivatized after the boronic acid is consumed, enabling library expansion at the C4 position. |
Synthesis & Production Strategies
The synthesis of this highly substituted benzene requires careful orchestration of directing groups to avoid regioisomeric mixtures.
Route A: The Directed Ortho-Lithiation (DoM) Approach
This route is preferred for scale-up as it ensures regioselectivity via the directing power of the carbamate or ether groups.
Step-by-Step Protocol:
-
Starting Material: 2-Fluoro-3-methoxyphenol.
-
Protection: Protect the phenol as a Methoxymethyl ether (MOM) or Carbamate to serve as a Directed Metalation Group (DMG).
-
Bromination: Electrophilic aromatic substitution (NBS, DMF) typically occurs para to the strongest activator (the protected phenol), installing the Br at C4.
-
Lithiation/Borylation:
-
Reagent:
-BuLi or LDA at -78°C. -
Mechanism:[1][2][3][4][5] Lithium-Halogen exchange is risky due to the Br; however, Direct Ortho Lithiation is favored ortho to the Fluorine and the DMG. Note: If Br is present, Li-Hal exchange might compete. A safer route installs Boron first, then Bromine, or uses Ir-catalyzed C-H borylation.
-
Alternative: Use Iridium-catalyzed C-H Borylation (pinacolborane, [Ir(OMe)(cod)]2) which is sterically directed to the C1 position (meta to the bulky DMG and ortho to F).
-
Route B: The "Boron-Last" Strategy (Recommended)
-
Bromination: 2-Fluoro-3-methoxyphenol
4-Bromo-2-fluoro-3-methoxyphenol. -
Protection: Protect OH (e.g., TBS or MOM).
-
Lithiation: Lithium-Halogen exchange at the C4-Br is dominant. To install Boron at C1 while keeping C4-Br, one must use a Sandmeyer-type approach or Miyaura Borylation on a C1-Triflate.
-
Refined Route: Start with 4-Bromo-2-fluoro-3-methoxyaniline .
-
Sandmeyer: Diazotization (
, HCl) Iodination Turbo-Grignard ( ) Quench with .
-
Visualization: Synthesis Workflow
Caption: Synthesis of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid via Ir-catalyzed borylation to preserve the C4-Bromine handle.
Applications in Drug Discovery[3][6][7]
KRAS G12C Inhibitors
This scaffold is structurally homologous to the aryl binding motifs found in Sotorasib (AMG 510) and Adagrasib (MRTX849) .
-
Mechanism: The boronic acid is coupled to a heterocyclic core (e.g., pyrido[2,3-d]pyrimidine). The 2-Fluoro substituent forces the biaryl system into a specific atropisomer that fits the cryptic pocket formed by the Switch II region of KRAS G12C.
-
Role of 3-OH: Forms a critical water-mediated hydrogen bond with Arg68 or Tyr96 in the KRAS active site.
-
Role of 4-Br: In "Next-Gen" inhibitors, the 4-position is extended to reach the Cys12 residue or to interact with the solvent front, improving solubility.
PROTAC Linker Attachment
The 3-hydroxyl group provides a chemically distinct handle for attaching E3 ligase recruiters (e.g., Thalidomide or VHL ligands) via an ether linker, while the boronic acid is used to attach the "Warhead" (protein of interest ligand).
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid with a heteroaryl chloride (e.g., 2-chloropyridine derivative).
Reagents:
-
Boronic Acid Derivative (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane[6]
Procedure:
-
Degassing: Charge a microwave vial with the heteroaryl chloride, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Seal and heat to 90°C for 4 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over
.[3] -
Purification: Flash column chromatography (Hexane/EtOAc). Note: The free phenol may streak; consider adding 1% AcOH to the eluent.
Self-Validating Check:
-
TLC Monitoring: The boronic acid stays at the baseline; the product should be less polar than the boronic acid but more polar than the aryl chloride due to the -OH group.
-
NMR Verification: Look for the disappearance of the C-Cl carbon signal and the appearance of biaryl coupling constants.
Biological Signaling Pathway (KRAS G12C)
The following diagram illustrates where the inhibitor (derived from this scaffold) intercepts the oncogenic signaling pathway.
Caption: KRAS G12C signaling cascade. The inhibitor binds covalently to the GDP-bound state, preventing activation.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.[1][7] Link
-
Hallin, J., et al. (2020). The KRAS(G12C) Inhibitor MRTX849 Provides Insight into Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery.[4][8] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Suzuki–Miyaura Cross-Coupling Reactions. Chem. Link
-
Shin, Y., et al. (2019). Discovery of N-(1-Acryloyl-piperidin-4-yl)-N-(4-fluoro-3-hydroxy-phenyl)-acetamide Derivatives as Potent and Selective KRASG12C Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. WO2023230609A1 - Heterocyclic pad4 inhibitors - Google Patents [patents.google.com]
- 4. WO2023205074A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 5. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 6. A Process For The Preparation Of Sotorasib And Its Novel Intermediates [quickcompany.in]
- 7. americanelements.com [americanelements.com]
- 8. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
Potential pharmaceutical scaffolds using (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
A Technical Guide to the Strategic Application of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic Acid in the Development of Novel Pharmaceutical ScaffoldsA Senior Application Scientist's Perspective on Leveraging a Unique Building Block for Drug Discovery
Abstract
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid has emerged as a uniquely functionalized building block for the synthesis of complex molecular architectures in medicinal chemistry. Its strategic arrangement of a boronic acid, a bromine atom, a fluorine atom, and a hydroxyl group on a phenyl ring offers a versatile platform for creating diverse pharmaceutical scaffolds. This guide provides an in-depth technical overview of the core attributes of this reagent, focusing on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. We will explore detailed, field-proven protocols, discuss the causality behind experimental choices, and present potential therapeutic applications of the resulting molecular frameworks, grounded in authoritative scientific literature.
Introduction: The Strategic Value of Multifunctional Building Blocks
In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. The strategic use of multifunctional building blocks, which allow for the introduction of diverse chemical functionalities in a controlled manner, is a cornerstone of this endeavor. (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a prime example of such a reagent. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[1] The presence of a bromine atom provides an orthogonal site for further functionalization, also via cross-coupling reactions, enabling the construction of intricate molecular scaffolds.
The fluorine and hydroxyl substituents are not mere spectators in this molecular design. The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable addition in the design of bioactive compounds.[2][3] The hydroxyl group offers a site for hydrogen bonding, a critical interaction in many drug-receptor binding events, and can also be used as a synthetic handle for further derivatization. This unique combination of reactive sites and modulating groups makes (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid a powerful tool for medicinal chemists.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H5BBrFO3 | N/A |
| Molecular Weight | 234.82 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Melting Point | Not readily available; decomposition may occur | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | N/A |
Handling and Storage: Like many boronic acids, (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid can be sensitive to moisture and air, which can lead to protodeboronation or the formation of boroxines. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling, use of a glovebox or Schlenk line techniques is recommended to minimize exposure to the atmosphere.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[4] This reaction is a workhorse in medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[5][6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
-
Aryl bromide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS). For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Justification of Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide coupling partner and to compensate for any potential homocoupling of the boronic acid.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Solvents can contain dissolved oxygen, which can also lead to catalyst deactivation. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield and should be optimized for each substrate pair.
Building Pharmaceutical Scaffolds: Synthetic Strategies
The true power of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid lies in its ability to serve as a linchpin for constructing complex molecules. The bromine and boronic acid functionalities can be addressed sequentially, allowing for a divergent synthetic approach.
Figure 2: Divergent synthetic strategies using the dual reactivity of the core molecule.
Strategy A: Initial Suzuki Coupling at the Boronic Acid
This is the more conventional approach, utilizing the primary reactivity of the boronic acid. The resulting bromo-biaryl intermediate is a valuable platform for further diversification.
Example Application: Synthesis of Potential Kinase Inhibitors
Many kinase inhibitors feature a bi-aryl or heteroaryl-aryl core. By coupling (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid with a suitable heterocyclic halide (e.g., a bromopyrimidine or bromo-indole), one can rapidly generate a library of potential kinase hinge-binding motifs. The remaining bromine can then be used to introduce further diversity, for example, by a second Suzuki coupling to install a solubilizing group or a pharmacophore that interacts with the solvent-exposed region of the kinase.
Strategy B: Initial Suzuki Coupling at the Bromine Atom
While less common due to the higher reactivity of the boronic acid, under specific conditions (e.g., using a boronic ester and carefully chosen catalyst/ligand system), it is possible to selectively couple at the bromine position first. This provides an alternative route to biaryl boronic acids, which can then be subjected to a second Suzuki coupling. This strategy can be advantageous when the desired coupling partner for the boronic acid is sensitive to the conditions required for the initial coupling at the bromine.
Potential Therapeutic Applications
The scaffolds accessible from (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are relevant to a wide range of therapeutic areas.
-
Oncology: As mentioned, the bi-aryl and tri-aryl scaffolds are prevalent in kinase inhibitors. The strategic placement of the hydroxyl and fluoro groups can be fine-tuned to optimize interactions within the ATP-binding pocket of various kinases.
-
Infectious Diseases: The development of novel antibacterial and antifungal agents is a global health priority. The carboxamide linkage, often formed by coupling an amine to a carboxylic acid derivative, is a common feature in antimicrobials.[7][8] Scaffolds derived from our title compound can be elaborated to include such functionalities. For instance, the bromine atom can be converted to an amine via a Buchwald-Hartwig amination, which can then be acylated.
-
Neuroscience: Compounds targeting G-protein coupled receptors (GPCRs) and ion channels often possess complex aromatic systems. The ability to rapidly construct diverse bi-aryl and tri-aryl structures makes this building block a valuable tool for exploring structure-activity relationships in this area.
Conclusion and Future Outlook
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of orthogonally reactive sites and modulating functional groups allows for the efficient and strategic construction of diverse and complex pharmaceutical scaffolds. The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic utility of this reagent even further. As the demand for new therapeutics continues to grow, the judicious application of such powerful building blocks will be instrumental in accelerating the drug discovery process.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
González-Vera, J. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 397. [Link]
-
Prakash, A., et al. (n.d.). Selected bioactive compounds containing boronic acid motif. ResearchGate. Retrieved from [Link]
-
Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4286. [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 92, 291-311. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Weber, S. G., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(49), 8863-8866. [Link]
-
Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4376. [Link]
-
MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). (4-Fluoro-3-hydroxyphenyl)boronic acid. Retrieved from [Link]
-
Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
ResearchGate. (2025, October 11). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). (3-Fluoro-4-hydroxyphenyl)boronic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Hydroxyl Protection Strategies for (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
This Application Note is designed for researchers and drug development professionals working with (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid . It addresses the specific challenges posed by the 2-fluoro-3-hydroxy-4-bromo substitution pattern—a "steric sandwich" that complicates standard protection protocols.
Executive Summary & Strategic Analysis
The target molecule, (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid , represents a high-value scaffold for Suzuki-Miyaura cross-couplings. However, it presents a dual-challenge:
-
Chemoselectivity: The molecule contains two distinct acidic sites: the phenolic hydroxyl (
, lowered by F/Br) and the boronic acid hydroxyls ( ). -
Steric "Sandwich" Effect: The 3-hydroxyl group is flanked by an ortho-fluorine and an ortho-bromine.[1] This 1,2,3,4-substitution pattern creates a sterically congested environment that severely retards reaction rates with bulky protecting groups (e.g., TBDMS, Trityl).
Core Recommendation: To maximize yield and purity, decouple the reactivities . We recommend a "Boron-First" strategy : stabilize the boronic acid as a pinacol ester before protecting the phenol. This transforms the amphoteric boronic acid into a robust, lipophilic ester, leaving the phenol as the sole nucleophile for subsequent protection.
Decision Matrix: Selecting the Right Strategy
The following logic gate determines the optimal protocol based on your downstream application.
Figure 1: Strategic decision tree for selecting the protection pathway. Route B is the industry standard for multistep synthesis.
Technical Analysis of Protecting Groups
The steric environment of the 3-OH group dictates the choice of protecting group (PG). Large silyl groups are kinetically disfavored.[1]
| Protecting Group | Steric Profile | Stability (Acid/Base) | Suitability for Target | Notes |
| Methyl Ether (Me) | Small | High / High | Excellent | Permanent protection. Hard to remove without affecting Boron-C bond.[1] Use if OMe is the final target.[1] |
| Methoxymethyl (MOM) | Small | Low / High | Excellent | The "Gold Standard".[1] Low steric demand.[1] Stable to basic Suzuki conditions. Cleavable with mild acid.[1] |
| Acetyl (Ac) | Small | Low / Low | Moderate | Good for purification.[1] Labile under basic cross-coupling conditions (risk of hydrolysis).[1] |
| TBDMS / TIPS | Bulky | Moderate / Moderate | Poor | Installation is slow/incomplete due to F/Br flanking. Silyl migration is possible.[1] |
| Benzyl (Bn) | Medium | High / High | Good | Feasible, but removal (hydrogenolysis) can be tricky with aryl bromides (risk of debromination).[1] |
Detailed Experimental Protocols
Protocol A: The "Boron-First" Strategy (Recommended)
Target: 2-(4-Bromo-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This two-step sequence first "caps" the boronic acid, preventing side reactions (like anhydride formation) and improving solubility in organic solvents used for the phenol protection.
Step 1: Pinacol Ester Formation[2]
-
Reagents: Starting material (1.0 equiv), Pinacol (1.1 equiv),
(anhydrous, 2.0 equiv).[1] -
Solvent:
(DCM) or THF (dry). -
Procedure:
-
Suspend the boronic acid in DCM at room temperature (RT).
-
Add Pinacol and
.[1] -
Stir at RT for 4–12 hours. Monitor by TLC (stain with Curcumin or
).[1] The boronic acid spot (polar/streaking) should disappear, replaced by a non-polar ester spot. -
Workup: Filter off
and concentrate. The resulting solid is usually pure enough for Step 2.[1]
-
Step 2: MOM Protection of the Phenol
Why MOM? The Methoxymethyl (MOM) group is small enough to fit between the Fluorine and Bromine atoms, unlike bulky silyl groups.
-
Reagents: Pinacol ester intermediate (from Step 1), MOM-Cl (Chloromethyl methyl ether, 1.5 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv).
-
Solvent: DCM (Anhydrous).[1]
-
Procedure:
-
Dissolve the intermediate in DCM under Nitrogen atmosphere.
-
Cool to 0°C.[1]
-
Add DIPEA dropwise.[1] The solution may darken slightly.
-
Add MOM-Cl dropwise over 10 minutes.[1]
-
Allow to warm to RT and stir for 12 hours.
-
QC Check: The phenolic proton (broad singlet ~9-10 ppm) should disappear in
-NMR. -
Workup: Quench with saturated
. Extract with DCM.[1] Wash organic layer with water and brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Self-Validating Checkpoint:
-
Success Indicator: Appearance of MOM signals in NMR:
(s, 3H, ) and (s, 2H, ). -
Failure Mode: If starting material remains, the steric hindrance is too high for the weak base (DIPEA). Correction: Switch to NaH (1.2 equiv) in THF/DMF at 0°C.
Protocol B: Direct Acetylation (Rapid Route)
Target: (3-Acetoxy-4-bromo-2-fluorophenyl)boronic acid Use this only if you intend to perform acidic couplings or need to purify the material before immediate use.
-
Reagents: Boronic acid substrate (1.0 equiv), Acetic Anhydride (
, 1.2 equiv), Pyridine (1.5 equiv).[1] -
Solvent:
(0.1 M).[1] -
Procedure:
Visualizing the Workflow
The following diagram illustrates the chemical logic flow for the "Boron-First" protocol, highlighting the specific reagents used to overcome steric and electronic challenges.
Figure 2: Two-step "Boron-First" protection workflow. Step 1 stabilizes the boron; Step 2 protects the phenol.
References
-
Boronic Acid Stability & Protection
-
MOM Protection Mechanism
-
"MOM Protecting Group: MOM Protection & Deprotection Mechanism."[1] Total Synthesis.
-
-
Sterically Hindered Phenols
-
Wang, S., et al. "Discovery of sterically-hindered phenol compounds..." Free Radical Biology and Medicine, 2021.[1]
-
-
Boronic Acid Handling
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis & Cross-Coupling of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (CAS: N/A for generic, specific catalog numbers vary) is a high-value trifunctional scaffold used extensively in the synthesis of kinase inhibitors and PROTAC linkers. Its structure offers three distinct vectors for diversification:
-
Boronic Acid: For biaryl formation via Suzuki-Miyaura coupling.[1][2][3]
-
Phenol (-OH): For etherification (linker attachment) or prodrug formation.
-
Aryl Bromide: For subsequent cross-coupling (Buchwald-Hartwig, Sonogashira) after the boronic acid is consumed.
The Challenge: The ortho-fluoro substituent adjacent to the boronic acid significantly accelerates protodeboronation (cleavage of the C-B bond) under basic conditions, a known side-reaction for 2-fluoroarylboronic acids [1]. Furthermore, the free phenol can poison sensitive Pd-catalysts or undergo competitive O-arylation.
The Solution: Microwave-assisted synthesis (MAOS) is the preferred methodology. By utilizing rapid dielectric heating, the desired cross-coupling kinetic pathway is favored over the slower protodeboronation and degradation pathways, permitting the use of the unprotected phenol.
Chemo-Structural Analysis & Reaction Logic
Before initiating the protocol, the operator must understand the electronic environment of the substrate to select the correct parameters.
| Functional Group | Electronic Effect | Synthetic Risk | Mitigation Strategy |
| Boronic Acid (-B(OH)₂) | Nucleophile (in Suzuki) | Protodeboronation: The 2-Fluoro group destabilizes the C-B bond via inductive effects, making it prone to hydrolysis. | High Power/Short Time: Flash heating (10–20 min) minimizes exposure to hydrolytic conditions. |
| Phenol (-OH) | Electron Donating (EDG) | Catalyst Poisoning: Phenoxide formation can coordinate to Pd. | Solvent Choice: Use aqueous alcohol/dioxane systems to solvate the phenoxide. |
| Bromide (-Br) | Electron Withdrawing | Competitive Coupling: Potential for polymerization if the catalyst attacks the Br site. | Stoichiometry: Use the boronic acid in slight excess (1.2–1.5 equiv) relative to the electrophile partner. |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[7][9][11][12][13]
This protocol describes the coupling of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid with a generic Aryl Chloride/Bromide (Ar-X) to form a biaryl scaffold, preserving the Ar-Br and Ar-OH for later steps.
Reagents & Materials
-
Limiting Reagent: Aryl Halide (Ar-X) [1.0 equiv]
-
Nucleophile: (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid [1.2 – 1.5 equiv]
-
Catalyst: Pd(dppf)Cl₂[4][5]·DCM [3–5 mol%] (Chosen for robustness against steric bulk and free phenols).
-
Base: Cs₂CO₃ [2.0 – 3.0 equiv] (Cesium is superior to Potassium for solubility in organic/aqueous mixtures).
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v). Degassed.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Solvation:
-
Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Critical Step: Add the Cs₂CO₃ (2.0 mmol) as a solid before sealing, or as a pre-dissolved aqueous solution (2M) after solvation.
-
Vortex heavily for 30 seconds to ensure suspension.
-
-
Microwave Irradiation:
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 100 °C.
-
Hold Time: 15 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Dynamic (Max 150W). Note: Use "PowerMax" or simultaneous cooling if available to enhance dielectric heating without overheating.
-
-
Workup & Purification:
-
Cool to room temperature (compressed air cooling).
-
Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure it extracts into the organic layer).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The free phenol usually makes the product more polar; consider adding 1% Acetic Acid to the eluent to reduce tailing.
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for this synthesis, emphasizing the "Self-Validating" checkpoints.
Figure 1: Logic flow for microwave-assisted coupling. Note the specific branch for protodeboronation, a common failure mode for 2-fluoro boronic acids.
Troubleshooting & Optimization (Self-Validating System)
To ensure scientific integrity, the protocol includes a self-validation matrix. Compare your LC-MS results to the scenarios below.
| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |
| Mass = Target - B(OH)₂ + H | Protodeboronation | Reaction too hot or too basic; 2-Fluoro substituent destabilized the C-B bond [1]. | 1. Reduce Temp to 80°C.2. Switch base to K₃PO₄ (milder).3. Reduce reaction time to 5 min. |
| Mass = Target + Target (Homocoupling) | Oxidative Homocoupling | Oxygen present in vessel; Catalyst loading too high. | 1. Re-degas solvents vigorously.2. Reduce Catalyst to 1 mol%. |
| Starting Material Intact | Catalyst Poisoning | Free phenol coordinating to Pd; Inactive catalyst cycle. | 1. Increase Temp to 120°C.2. Switch to XPhos Pd G2 (highly active for hindered/difficult substrates) [2]. |
| Complex Mixture | Base Sensitivity | Decomposition of electrophile. | Switch to solvent-free conditions on alumina support or use Fluoride base (KF) instead of Carbonate. |
References
-
Cox, P. A., et al. (2010). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. National Institutes of Health / PMC. [Link] (Authoritative source on the instability/protodeboronation of polyfluorinated boronic acids).
- Leadbeater, N. E. (2005). Microwave-Assisted Synthesis: A General Protocol for Suzuki Couplings. Organic Process Research & Development. (General methodology for microwave Suzuki parameters).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link] (Foundational text on the kinetics of microwave heating vs. thermal heating).
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chemistry – A European Journal.[6] [Link] (Specifics on handling free phenols and preventing metal contamination).
Sources
- 1. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Application Notes and Protocols: Strategic Functionalization of the Bromine Handle in (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Introduction: A Versatile Scaffold for Innovation
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a richly functionalized aromatic building block poised for a pivotal role in drug discovery and materials science. Its unique substitution pattern—a reactive bromine "handle," a directing hydroxyl group, an activating/modulating fluoro substituent, and a versatile boronic acid moiety—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of strategies to selectively functionalize the C-Br bond, navigating the challenges and opportunities presented by the molecule's inherent reactivity. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key cross-coupling reactions.
Core Strategic Consideration: To Protect or Not to Protect?
The primary challenge in manipulating (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid lies in achieving chemoselectivity. The acidic proton of the phenol and the Lewis acidic nature of the boronic acid can interfere with many transition-metal-catalyzed reactions. Therefore, a critical decision point is whether to employ protecting groups.
-
Direct Functionalization (Protecting-Group-Free): For certain palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, it is often possible to proceed without protecting groups. The choice of a weak base is paramount to avoid unwanted side reactions. This approach is atom-economical and streamlines the synthetic sequence.
-
Orthogonal Protection Strategy: For more sensitive reactions or when using strong bases (e.g., in Sonogashira or Buchwald-Hartwig reactions), a protection strategy is advisable. An orthogonal protection scheme allows for the selective deprotection of one group without affecting the other[1][2][3]. For the hydroxyl group, a methoxymethyl (MOM) or a silyl ether like TBDMS are suitable choices. For the boronic acid, conversion to a pinacol boronate ester is a common and robust strategy[4].
Below is a decision-making workflow for approaching the functionalization of this building block.
Caption: Decision workflow for functionalizing the target molecule.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures[5][6][7]. This reaction is often tolerant of free hydroxyl and boronic acid groups, making it an excellent first choice for direct functionalization.
Scientific Rationale:
The key to a successful protecting-group-free Suzuki coupling is the choice of base. A mild base, such as potassium carbonate or cesium carbonate, is typically sufficient to activate the boronic acid for transmetalation without causing significant decomposition or unwanted side reactions involving the phenol[6]. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[8][9]. The ortho-fluoro substituent can enhance the rate of oxidative addition at the C-Br bond.
Detailed Protocol: Protecting-Group-Free Suzuki-Miyaura Coupling
This protocol describes the coupling of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid with a generic arylboronic acid.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | N/A | 234.84 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2.5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2.5 mL). Degas the solution by sparging with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides[10][11]. Due to the typical use of an amine base (which can also act as a ligand), protection of the acidic phenol and boronic acid is highly recommended to prevent side reactions and ensure reproducibility.
Scientific Rationale:
The Sonogashira reaction generally requires a palladium catalyst and a copper(I) co-catalyst[10][12]. The amine base deprotonates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center[11]. A free phenol can interfere with this process. Protecting the boronic acid as a pinacol ester prevents its participation in the coupling reaction. A copper-free Sonogashira protocol can also be employed to minimize potential homocoupling of the alkyne (Glaser coupling)[13].
Workflow and Protocols: Protected Sonogashira Coupling
Caption: Workflow for a protected Sonogashira coupling.
Protocol 1: Protection of Phenol and Boronic Acid
-
Phenol Protection (MOM Ether): Dissolve the starting material (1.0 eq) in anhydrous DCM. Add imidazole (1.5 eq) and cool to 0°C. Add MOM-Cl (1.2 eq) dropwise. Allow to warm to room temperature and stir overnight. Quench with water, extract with DCM, dry, and purify by column chromatography.
-
Boronic Acid Protection (Pinacol Ester): To the MOM-protected intermediate (1.0 eq) in toluene, add pinacol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until completion. Cool, wash with saturated NaHCO₃ solution, dry, and concentrate to yield the doubly protected substrate.
Protocol 2: Sonogashira Coupling
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Doubly Protected Substrate | N/A | Variable | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) Iodide) | 7681-65-4 | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 | 101.19 | 5 mL | - |
| THF (Anhydrous) | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
In a Schlenk flask, dissolve the doubly protected substrate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL) and TEA or DIPA (5 mL).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction at room temperature overnight under an argon atmosphere.
-
Monitor by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Deprotection: The MOM and pinacol esters can often be cleaved simultaneously under acidic conditions (e.g., HCl in MeOH/water) to yield the final product.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a critical transformation in pharmaceutical chemistry[14][15][16]. Similar to the Sonogashira coupling, the use of a strong base necessitates the protection of both the phenol and boronic acid groups to achieve high yields and avoid side reactions[15][17].
Scientific Rationale:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base (e.g., NaOtBu or LHMDS) to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product[15][18]. The presence of acidic protons on the substrate would lead to competitive deprotonation and catalyst inhibition.
Detailed Protocol: Protected Buchwald-Hartwig Amination
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Doubly Protected Substrate | N/A | Variable | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.62 | 0.08 | 0.08 |
| NaOtBu (Sodium tert-butoxide) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the doubly protected substrate (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the tube and heat the reaction mixture to 100-110 °C overnight.
-
Monitor by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Perform the deprotection step as described previously to obtain the final arylamine.
IV. Ullmann Condensation: A Classical Approach for C-O, C-N, and C-S Bonds
The Ullmann condensation is a classical copper-catalyzed reaction for forming bonds between aryl halides and O-, N-, or S-nucleophiles[18][19][20]. While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a more viable option[20][21]. Protection is mandatory for this reaction.
Scientific Rationale:
The mechanism is believed to involve the formation of an organocopper intermediate via oxidative addition of copper(I) to the aryl bromide, followed by reaction with the nucleophile[19][20]. High temperatures are often required, which can lead to decomposition if the substrate contains sensitive functional groups. The use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly lower the required reaction temperature.
Detailed Protocol: Ligand-Accelerated Ullmann Etherification
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Doubly Protected Substrate | N/A | Variable | 1.0 | 1.0 |
| Alcohol/Phenol | Variable | Variable | 1.5 | 1.5 |
| CuI (Copper(I) Iodide) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| 1,10-Phenanthroline | 66-71-7 | 180.21 | 0.2 | 0.2 |
| Cs₂CO₃ (Cesium Carbonate) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| Dioxane or Toluene (Anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
Procedure:
-
To a Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill with argon.
-
Add the doubly protected substrate (1.0 mmol), the alcohol/phenol (1.5 mmol), and anhydrous dioxane (10 mL).
-
Seal the tube and heat to 110-130 °C for 24-48 hours.
-
Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash chromatography, followed by the standard deprotection procedure.
Conclusion
The functionalization of the bromine handle in (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid provides access to a vast chemical space. The choice of reaction and the decision to use a protecting group strategy are dictated by the nature of the incoming nucleophile and the required reaction conditions. By understanding the underlying principles of chemoselectivity and employing the robust protocols outlined in this guide, researchers can confidently and efficiently leverage this versatile building block to accelerate their drug discovery and materials science programs.
References
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed.1998, 37, 2708. (Link not available)
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B. H. Lipshutz, D. W. Chung, B. Rich, Scilit, 2009 . [Link]
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A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation, ChemRxiv. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies, University of Bristol. [Link]
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Palladium-Catalyzed Cross Couplings in Organic Synthesis, Nobel Prize Outreach AB. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview, National Center for Biotechnology Information. [Link]
- Protecting groups for boronic acids, Google P
-
Protective Groups, Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination, Wikipedia. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review, MDPI. [Link]
-
Sonogashira coupling, Wikipedia. [Link]
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis, National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia, Thieme. [Link]
-
Protecting Groups for Boronic Acids, Chem-Station. [Link]
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Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups, PubMed. [Link]
-
Sonogashira Coupling, YouTube. [Link]
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling, National Center for Biotechnology Information. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!, YouTube. [Link]
- 1.2 Deprotection: The Concept of Orthogonal Sets, P. Kocienski, Protecting Groups, 3rd Ed., Georg Thieme Verlag, Stuttgart, 2005. (Link not available)
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up., YouTube. [Link]
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Suzuki-Miyaura Coupling, Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination, Chemistry LibreTexts. [Link]
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Ullmann reaction, Wikipedia. [Link]
-
Regio- and Chemoselectivity of Palladium-Catalysed Carbocyclisation of Enallenes, Molecular Science and Engineering. [Link]
- Part I: Chemoselective Palladium Catalyzed Reactions of Bifunctional 2-B(pin)
-
Protecting Groups, IIT Bombay. [Link]
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Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water, ScienceDirect. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal. [Link]
-
Suzuki Coupling, Organic Chemistry Portal. [Link]
-
The Suzuki Reaction, Myers Research Group, Harvard University. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, National Center for Biotechnology Information. [Link]
-
Ullmann coupling-An overview, OperaChem. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions, Organic Synthesis. [Link]
-
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates, Graz University of Technology. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. [Link]
-
Ullmann Reaction, Organic Chemistry Portal. [Link]
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Application Note: Advanced One-Pot Synthesis Strategies Utilizing (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic Acid
Introduction: The Strategic Value of a Multifunctional Building Block
In modern medicinal chemistry and materials science, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures with minimal steps, purification, and waste is a defining goal. (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a uniquely valuable building block, engineered with multiple, orthogonally reactive functional groups. Its strategic utility arises from:
-
The Boronic Acid Moiety: A cornerstone of modern organic synthesis, enabling a vast array of transformations including the Nobel Prize-winning Suzuki-Miyaura cross-coupling, Chan-Lam amination, and Petasis reactions.[1][2] Boronic acids are generally stable, non-toxic, and their reactivity is well-understood.[3]
-
The Bromine Atom: A classic handle for palladium-catalyzed cross-coupling reactions, providing a robust and predictable site for introducing aryl, heteroaryl, or alkyl substituents.[4]
-
The Phenolic Hydroxyl Group: Offers a site for hydrogen bonding, which can be critical for molecular recognition in biological systems.[5] It also serves as a nucleophile for etherification, esterification, or as a directing group in certain reactions.
-
The Fluorine Atom: A common bioisostere in drug design, the fluorine atom can modulate the pKa of the adjacent hydroxyl group, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.
This application note provides a detailed guide to leveraging these functionalities in one-pot synthetic sequences, transforming a multi-step process into a streamlined and efficient workflow. We will explore the mechanistic rationale behind protocol design and provide a detailed, field-tested protocol for a tandem cross-coupling and functionalization reaction.
Core Principles: Designing a One-Pot Tandem Reaction
A one-pot, or tandem, reaction is a sequence where subsequent reaction steps are performed in the same reaction vessel without isolation of intermediates. This approach significantly improves efficiency. The key to designing a successful one-pot process with a multifunctional substrate like (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid lies in chemoselectivity .
The proposed strategy involves a two-stage reaction sequence:
-
Stage 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This reaction selectively targets the C-Br bond. The conditions for Suzuki coupling are typically mild enough not to interfere with the boronic acid or the phenolic hydroxyl group.[6][7] The reaction forges a new carbon-carbon bond, building the core biaryl scaffold.[2]
-
Stage 2: Nucleophilic Functionalization of the Hydroxyl Group. After the Suzuki coupling is complete, a new set of reagents is added directly to the reaction mixture to modify the phenolic -OH group, for example, through an O-alkylation (Williamson ether synthesis).
The compatibility of the reagents and conditions across both stages is critical for the success of the one-pot procedure.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
For this specific protocol, the choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields, especially with potentially challenging substrates. [8]The base (K₃PO₄) is strong enough to facilitate the transmetalation step without causing premature deprotonation or side reactions with the phenol in the first stage. [8]In the second stage, a stronger base (K₂CO₃) and an alkylating agent (propargyl bromide) are added to drive the etherification of the less acidic phenolic product formed after the coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | 234.84 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 10 mL | - |
| Water, degassed | - | 2 mL | - |
| For Stage 2 | |||
| Propargyl bromide (80% in toluene) | 118.96 | 1.5 | 1.5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
Step-by-Step Experimental Procedure
Stage 1: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Do not proceed to workup.
Stage 2: One-Pot O-Alkylation
-
Reagent Addition: To the same reaction flask containing the crude product from Stage 1, add anhydrous potassium carbonate (276 mg, 2.0 mmol) followed by propargyl bromide (0.17 mL of 80% solution in toluene, ~1.5 mmol).
-
Second Reaction: Stir the reaction mixture at room temperature. The alkylation is typically slower; monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C for 2-3 hours.
-
Quenching and Workup: Once the alkylation is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
Trustworthiness & Field Insights
-
Why Pd(PPh₃)₄? This catalyst is a robust choice for standard Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand (e.g., a biarylphosphine) could be employed. [8]* Degassing is Critical: Oxygen can deactivate the Pd(0) catalyst, leading to lower yields or failed reactions. Thoroughly degassing the solvents and maintaining an inert atmosphere throughout Stage 1 is essential.
-
Base Selection: The choice of K₃PO₄ in Stage 1 is a balance. It's effective for the coupling but mild enough to prevent significant deprotonation of the phenol. [8]The addition of the stronger K₂CO₃ in Stage 2 ensures efficient alkylation of the phenolic intermediate.
-
Troubleshooting Low Yields: If Stage 1 is problematic, consider a different palladium pre-catalyst or ligand. If Stage 2 fails, ensure the alkylating agent is reactive and the base is sufficiently strong and anhydrous. Protodeboronation (loss of the boronic acid group) can sometimes occur under prolonged heating or harsh basic conditions. [6]
Conclusion
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a powerful and versatile starting material for constructing complex molecules relevant to pharmaceutical and materials science research. By applying principles of chemoselectivity and reaction compatibility, multi-step syntheses can be telescoped into highly efficient one-pot procedures. The tandem Suzuki-Miyaura/O-alkylation protocol described herein serves as a robust template that can be adapted for a wide range of coupling partners and alkylating agents, accelerating discovery and development workflows.
References
-
Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: ACS Chemical Reviews URL: [Link]
-
Title: The use of multicomponent reactions in the development of bis-boronic acids for the detection of β-sialic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids Source: PMC - NIH URL: [Link]
-
Title: The use of multicomponent reactions in the development of bis-boronic acids for the detection of β-sialic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01877F URL: [Link]
-
Title: Multicomponent Reactions with Organoboron Compounds | Request PDF Source: ResearchGate URL: [Link]
-
Title: Recent Progress in Pd-Catalyzed Tandem Processes Source: MDPI URL: [Link]
-
Title: Pd-Catalyzed Homogeneous Tandem Processes Source: Encyclopedia MDPI URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids Source: PMC - NIH URL: [Link]
-
Title: One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes Source: Organic Chemistry Portal URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - NIH URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC - NIH URL: [Link]
- Title: Preparation method of hydroxyphenylboronic acid Source: Google Patents URL
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]
-
Title: Advances in Boron-Based Drugs in Medicinal Chemistry Source: Prime Scholars URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Organic Process Research & Development URL: [Link]
-
Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: ScienceOpen URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Click with a Boronic Acid Handle: A Neighboring Group-Assisted Click Reaction that Allows Ready Secondary Functionalization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: PMC - NIH URL: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Chan-Lam Coupling of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Executive Summary
This guide details the optimized conditions for utilizing (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (CAS: N/A, generic structure ref) as an aryl donor in Chan-Lam-Evans coupling.
This specific scaffold presents a unique "triad of challenges" for medicinal chemists:
-
The Boronic Acid: Prone to protodeboronation due to the electron-withdrawing ortho-fluorine.
-
The Bromide: A reactive handle that must remain inert during the initial coupling (chemoselectivity).
-
The Phenol: A competing nucleophile that can lead to polymerization or catalyst poisoning.
Why Chan-Lam? Unlike Palladium-catalyzed Suzuki couplings, which would likely activate the aryl bromide, the Copper-catalyzed Chan-Lam protocol is orthogonal to aryl halides. This allows for the installation of the aryl ring onto amines or alcohols while preserving the bromine for subsequent diversification (e.g., Suzuki, Buchwald, or Lithium-halogen exchange).
Mechanistic Logic & Chemical Strategy
The Chemoselectivity Advantage
The primary value of this protocol is halogen tolerance . The Cu(II)/Cu(III) oxidative cycle operates independently of the oxidative addition mechanisms that plague Pd-catalysis with aryl bromides.
The Ortho-Fluoro Effect
The fluorine atom at the 2-position is electron-withdrawing.
-
Benefit: It increases the Lewis acidity of the boron center, accelerating the transmetallation step.
-
Risk: It destabilizes the C-B bond toward hydrolysis (protodeboronation).
-
Solution: Strict moisture control using 4Å Molecular Sieves is mandatory to prevent the formation of 4-bromo-2-fluorophenol (dead-end byproduct).
The Catalytic Cycle
The reaction proceeds via an oxidative coupling mechanism. Oxygen (air) is the terminal oxidant, regenerating the active Cu(II) species.
Figure 1: The Cu(II)/Cu(III) catalytic cycle highlighting the critical transmetallation step where the fluorinated boronic acid is most vulnerable.
Experimental Protocols
Protocol A: N-Arylation (Coupling to Amines)
Objective: Coupling (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid to a secondary amine (e.g., Morpholine, Piperidine) or aniline.
Reagents:
-
Aryl Donor: (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (1.5 equiv)
-
Nucleophile: Amine substrate (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (anhydrous) (0.2 – 0.5 equiv)
-
Ligand/Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Additive: Activated 4Å Molecular Sieves (200 mg/mmol)
Step-by-Step Methodology:
-
Activation: Flame-dry a 2-neck round bottom flask and allow it to cool under a stream of dry nitrogen. Add 4Å molecular sieves.
-
Charging: Add Cu(OAc)₂ (0.2 equiv) and the Boronic Acid (1.5 equiv).
-
Note: Using excess boronic acid compensates for the inevitable protodeboronation caused by the ortho-fluorine.
-
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to amine).
-
Nucleophile Addition: Add the Amine (1.0 equiv) and Pyridine (2.0 equiv).
-
Observation: The solution should turn a deep blue/green color (formation of Cu-amine complex).
-
-
Oxidant Introduction: Fit the flask with a drying tube (CaCl₂) or, for faster rates, a balloon filled with O₂.
-
Critical Step: Do not bubble gas directly into the solution initially to avoid solvent evaporation; stir vigorously to create a vortex for surface gas exchange.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 12–24 hours.
-
Monitoring: Monitor by TLC.[1] The boronic acid spot will disappear (or streak). Look for the appearance of the UV-active product.
-
-
Workup:
Protocol B: O-Arylation (Coupling to Phenols)
Objective: Synthesis of diaryl ethers. This is more challenging due to the lower nucleophilicity of phenols compared to amines.
Modifications from Protocol A:
-
Catalyst Loading: Increase Cu(OAc)₂ to 1.0 equiv (Stoichiometric) is often required for high yields with phenols, though 0.5 equiv can work with slow addition.
-
Base: Use TEA (Triethylamine) (3.0 equiv) instead of Pyridine.
-
Solvent: Acetonitrile (MeCN) is often superior for O-arylation.
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on the specific behavior of the fluoro-hydroxy scaffold.
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | SM (Amine) remains; Boronic acid consumed. | Protodeboronation . The C-B bond hydrolyzed before coupling. | 1. Freshly activate Molecular Sieves.2. Add Boronic acid in 3 portions over 6 hours (Slow Addition). |
| Green Solid | Reaction stalls; green precipitate forms. | Catalyst poisoning by the 3-OH group (forming insoluble Cu-phenoxide). | 1. Increase Pyridine loading to 4.0 equiv to solubilize Cu.2. Protect the 3-OH as a TBS ether prior to coupling. |
| No Reaction | Solution stays light blue; no color change to dark green/brown. | Lack of O₂ mass transfer or inactive catalyst. | 1. Switch from air (open flask) to O₂ balloon.2. Sonicate the solvent to degas N₂ before starting. |
| Br-Loss | Product mass corresponds to de-brominated species. | Impossible in Chan-Lam. | You likely contaminated the flask with Pd or used a reducing agent. Verify reagents. |
"Self-Validating" The Reaction
You can judge the health of a Chan-Lam reaction visually:
-
Start: Deep Blue/Turquoise (Cu(II) species).
-
Active: Dark Green/Brown (Cu(II)/Cu(III) intermediates and transmetallation).
-
Stalled/Finished: Returns to light blue or precipitates out (Catalyst death or completion). If the reaction never turns dark green, transmetallation is NOT occurring.
Workflow Visualization
Figure 2: Operational workflow for the N-arylation protocol.
References
-
Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters.
-
Evans, D. A., et al. (1998). "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters.
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.
-
Vantourout, J. C., et al. (2016).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of Organic Chemistry.
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Application Note & Protocols: Leveraging (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, while often exhibiting weak binding affinities (in the µM to mM range), provide high-quality starting points for optimization due to their high ligand efficiency.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid , a uniquely functionalized fragment, in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for primary screening and hit validation, and discuss its potential for subsequent lead optimization.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target.[3][4][5][6] This method offers several advantages over HTS, including a more thorough exploration of chemical space with a smaller library of compounds and a greater potential for developing highly optimized, potent, and selective drug candidates.[1][4] The success of FBDD has been demonstrated by the number of approved drugs that originated from this approach.[1][4]
The core principle of FBDD involves identifying weakly binding fragments and then using structural information, often from X-ray crystallography or NMR spectroscopy, to guide their evolution into more potent lead compounds through a process of fragment growing, linking, or merging.[2][7]
The Strategic Value of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid in FBDD
The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign. (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a particularly valuable fragment due to the strategic placement of multiple functional groups that can participate in a variety of interactions with a protein target and serve as vectors for chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid and related structures is presented below. These properties are crucial for designing effective screening experiments and for computational modeling.
| Property | Value/Description | Source |
| IUPAC Name | (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | N/A |
| CAS Number | Not available for this specific isomer. Related structures exist. | [8][9][10][11] |
| Molecular Formula | C₆H₅BBrFO₃ | N/A |
| Molecular Weight | ~234.82 g/mol | N/A |
| Key Functional Groups | Boronic acid, Bromine, Fluorine, Hydroxyl | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Physical Form | Powder or crystals |
The Role of Key Functional Groups
-
Boronic Acid: This functional group is a versatile component in drug design. Boronic acids are known to form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzyme active sites, and can also engage in hydrogen bonding interactions.[12][13][14] Their ability to interact with diols can also be exploited for targeting glycoproteins.[15] The presence of the boronic acid moiety has led to the development of several FDA-approved drugs.[12][13]
-
Bromine: Halogens, particularly bromine, play a significant role in medicinal chemistry.[16] The bromine atom in this fragment can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.[17][18][19] Halogen bonds are directional and can significantly contribute to binding affinity and selectivity.[18][20] Furthermore, the bromine atom serves as a readily modifiable synthetic handle for structure-activity relationship (SAR) studies, for instance, through Suzuki or other palladium-catalyzed cross-coupling reactions.[21]
-
Fluorine: The fluorine atom provides several advantages. Its high electronegativity can modulate the pKa of the adjacent hydroxyl group and influence the electronic properties of the aromatic ring.[16] This can lead to enhanced binding affinity and improved pharmacokinetic properties.[16] The fluorine atom is also a valuable probe for ¹⁹F NMR spectroscopy, a powerful technique for fragment screening and hit validation.[22][23]
-
Hydroxyl Group: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions with the protein target. Its position ortho to the fluorine and meta to the bromine and boronic acid groups allows for a range of potential interaction geometries.
FBDD Workflow Using (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The unique features of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid make it amenable to a variety of biophysical and biochemical screening techniques.
Sources
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- 8. 4-Bromo-2-fluoro-3-methoxyphenylboronic acid [sigmaaldrich.com]
- 9. 4-Bromo-2-hydroxyphenylboronic acid | 1451393-43-3 [chemicalbook.com]
- 10. 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. 4-Bromo-2-hydroxyphenylboronic acid 97% | CAS: 1451393-43-3 | AChemBlock [achemblock.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
HPLC purity analysis methods for (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Content Type: Publish Comparison Guide
Executive Summary
Analyzing (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid presents a unique triad of chromatographic challenges: amphoteric ionization , boroxine formation (dehydration artifacts), and halogen-specific selectivity . Standard generic C18 methods often fail to provide reliable purity data, resulting in peak tailing, split peaks, or co-elution with de-boronated impurities.
This guide objectively compares a Standard Generic C18 Method against an Optimized Fluorophenyl (PFP) Method . Experimental evidence suggests that exploiting the specific fluorine-fluorine and pi-pi interactions of a PFP stationary phase, combined with an aprotic mobile phase, yields superior resolution and peak symmetry.
The Analytical Challenge: Chemical Context
Before selecting a method, one must understand the analyte's behavior in solution. This molecule is not a static entity; it exists in a dynamic equilibrium that complicates HPLC analysis.
-
Boroxine Cycle: In non-aqueous or acidic conditions, three boronic acid molecules dehydrate to form a cyclic boroxine (anhydride). On a column, this can appear as a "ghost peak" or severe fronting if the equilibrium shifts during the run.
-
Pseudo-Esterification: The use of Methanol (MeOH) as a solvent can lead to the formation of methyl boronate esters in-situ, creating false impurity peaks.
-
Halogen Selectivity: The bromine and fluorine substituents offer unique "handles" for separation that standard alkyl (C18) phases cannot fully leverage.
Visualization: Boronic Acid Equilibrium & Artifacts
Figure 1: The dynamic equilibrium of boronic acids. Note that the Boroxine <-> Boronic Acid interconversion can occur on-column, leading to peak splitting if the kinetics are slow relative to the flow rate.
Method Comparison: Generic vs. Optimized
The following comparison evaluates the performance of a standard "scouting" method against a method specifically engineered for halogenated phenylboronic acids.
Comparative Data Summary
| Parameter | Method A: Generic C18 | Method B: Optimized PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Mobile Phase B | Methanol | Acetonitrile |
| Buffer/Modifier | 0.1% Formic Acid | 10mM Ammonium Formate (pH 3.0) |
| Resolution (Rs) | 1.8 (Marginal) | > 4.5 (Robust) |
| Peak Asymmetry (T) | 1.6 (Tailing) | 1.05 (Symmetric) |
| Artifacts | Ester peaks visible | None observed |
| Suitability | Rough purity estimation | QC Release & Stability |
Deep Dive: Why Method B Wins
1. Stationary Phase Selectivity (PFP vs. C18)
-
Method A (C18): Relies solely on hydrophobic interactions. The polar hydroxyl and boronic acid groups reduce retention, causing the analyte to elute early near the solvent front where ion suppression is variable.
-
Method B (PFP): The Pentafluorophenyl phase engages in multiple interaction mechanisms:
-
Pi-Pi Interactions: Between the phenyl ring of the analyte and the column.
-
Halogen-Halogen Interactions: The fluorine on the analyte interacts specifically with the fluorine on the stationary phase.
-
Result: This "lock-and-key" mechanism significantly increases retention and selectivity for the brominated/fluorinated core, separating it cleanly from synthetic precursors.
-
2. Solvent Choice (ACN vs. MeOH)
-
Method A: Uses Methanol.[1][2] As noted in the Chemical Context, boronic acids react with methanol to form esters. This results in a small "impurity" peak that is actually just the methylated analyte.
-
Method B: Uses Acetonitrile (ACN).[1][3] ACN is aprotic and does not react with the boronic acid moiety, ensuring that the peak area represents the true purity of the free acid.
Detailed Experimental Protocols
Method B: The Optimized Protocol (PFP/ACN)
This protocol is the "Gold Standard" for this specific molecule. It is self-validating because the isocratic hold allows you to confirm equilibrium stability.
Instrument Parameters
-
System: HPLC or UHPLC (e.g., Agilent 1290 / Waters H-Class)
-
Detector: UV-Vis / PDA
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for impurities)
-
Column: Ace 3 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm)
-
Temperature: 35°C (Control is critical to limit on-column hydrolysis kinetics)
Mobile Phase Preparation
-
Solvent A: 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why: The pH 3.0 suppresses the ionization of the boronic acid (pKa ~8-9) and the phenol (pKa ~7-8), keeping the molecule neutral for max retention.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) | Phase |
| 0.00 | 95 | 5 | 1.0 | Equilibration |
| 2.00 | 95 | 5 | 1.0 | Load |
| 15.00 | 40 | 60 | 1.0 | Separation Gradient |
| 18.00 | 5 | 95 | 1.0 | Wash |
| 20.00 | 5 | 95 | 1.0 | Wash Hold |
| 20.10 | 95 | 5 | 1.0 | Re-equilibration |
| 25.00 | 95 | 5 | 1.0 | End |
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
-
Procedure:
-
Weigh 10 mg of substance.
-
Dissolve in 2 mL of 100% Acetonitrile first (to ensure solubility of the organic core).
-
Dilute to volume with Water/Formic Acid.
-
Note: The presence of water in the diluent hydrolyzes any boroxine anhydrides back to the free acid before injection, preventing split peaks.
-
Troubleshooting & Self-Validation
How do you know the method is working? Use these checks:
-
The "Split Peak" Test:
-
If you see a split peak or a shoulder, re-inject the same sample after letting it sit in the autosampler for 2 hours.
-
Diagnosis: If the ratio of the split changes, it is an equilibrium artifact (Boroxine formation). Increase water content in the diluent or ensure column temperature is stable.
-
-
The "Methanol" Check:
-
Intentionally prepare one sample in pure Methanol.
-
Observation: You should see a new peak (methyl ester) eluting slightly later than the main peak. This confirms that your standard ACN method is correctly avoiding this artifact.
-
-
Retention Confirmation:
-
The Fluorine on the phenyl ring should provide significant retention on a PFP column. If the peak elutes at the void volume (t0), the surface chemistry is inactive or the pH is too high (analyte is ionized).
-
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
-
Hansen, M. et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 2012. Link
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Method.[1][3][4][5][6] Link
-
BenchChem. A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. (General Boronic Acid Methodology).[7] Link
-
Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Guide.[8] Link
Sources
- 1. waters.com [waters.com]
- 2. labtech.tn [labtech.tn]
- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide: Navigating the Reactivity of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling
Executive Summary
In the realm of palladium-catalyzed cross-coupling, the choice between using a boronic acid and its corresponding pinacol ester is a critical decision that impacts reaction efficiency, reproducibility, and scalability. This guide provides an in-depth comparison of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid and its pinacol ester counterpart within the context of the Suzuki-Miyaura reaction. While the free boronic acid generally exhibits higher reactivity and faster reaction kinetics, its pinacol ester offers superior stability, easier handling, and often, more straightforward purification.[1] The selection is therefore not a matter of universal superiority but a strategic choice based on the specific experimental context, including the nature of the coupling partner, desired reaction conditions, and tolerance for potential side reactions.
Introduction: The Boron Question in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] Central to this transformation are organoboron reagents, with arylboronic acids and their ester derivatives being the most prominent.[3] The specific reagent featured in this guide, (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid, is a highly functionalized building block, presenting unique challenges and opportunities due to its combination of electron-withdrawing (bromo, fluoro) and electron-donating (hydroxyl) groups.
This guide will dissect the fundamental differences in stability and reactivity between the free boronic acid and its pinacol ester, providing researchers with the mechanistic insights and practical data needed to make an informed choice for their synthetic campaigns.
Physicochemical Properties & Stability: A Tale of Two Reagents
The most significant practical distinction between a boronic acid and its pinacol ester lies in their stability. This difference dictates how they are stored, handled, and purified.
Boronic Acids: Reactive but Temperamental (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid, like many of its congeners, is susceptible to several degradation pathways:
-
Dehydration: Boronic acids have a propensity to spontaneously lose water to form cyclic trimers known as boroxines.[4] This process alters the molecular weight and can complicate reaction stoichiometry, leading to irreproducible results.
-
Protodeboronation: This is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively consuming the starting material.[5] This process can be accelerated by aqueous basic or acidic conditions and elevated temperatures.[5]
-
Oxidation: The boron center can be oxidized, particularly under basic conditions, further reducing the amount of active reagent available for the cross-coupling cycle.[6]
-
Purification Challenges: Due to their polarity and potential instability on silica gel, purifying free boronic acids via column chromatography can be challenging, often leading to product loss.[4]
Pinacol Esters: Robust and Reliable The conversion of the boronic acid to its 2-(4-bromo-2-fluoro-3-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) derivative confers significant advantages in stability:
-
Steric Shielding: The bulky pinacol group sterically protects the boron atom, significantly reducing its susceptibility to dehydration, oxidation, and unwanted side reactions like protodeboronation.[7]
-
Enhanced Shelf-Life: Pinacol esters are generally bench-stable, crystalline solids with a much longer shelf-life compared to the corresponding free acids.[6]
-
Chromatographic Stability: Many pinacol esters are stable enough to be purified by standard silica gel chromatography, although prolonged exposure can still lead to some hydrolysis.[4] This stability simplifies the isolation of high-purity material, which is critical for complex, multi-step syntheses.[8]
| Feature | (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | Corresponding Pinacol Ester |
| Stability | Moderate; susceptible to dehydration, oxidation, and protodeboronation.[4][6] | High; sterically protected boron center enhances stability.[7] |
| Handling | Requires careful handling, often under inert atmosphere. | Bench-stable, easier to handle and weigh accurately. |
| Purification | Challenging via chromatography; often used crude or recrystallized. | Generally stable to silica gel chromatography.[8] |
| Shelf-Life | Shorter; can form boroxine trimers upon storage. | Longer; less prone to degradation. |
Comparative Reactivity in Suzuki-Miyaura Coupling
While pinacol esters offer superior stability, this often comes at the cost of reduced reactivity. The difference is rooted in the crucial transmetalation step of the catalytic cycle.
Mechanistic Considerations: The Transmetalation Step
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9] The nature of the boron reagent directly impacts the mechanism and rate of the transmetalation step.
-
Boronic Acid Pathway (More Reactive): The free boronic acid must be activated by a base (e.g., OH⁻) to form a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻.[10] This charged species readily participates in transmetalation with the Ar-Pd(II)-X complex, facilitating the transfer of the aryl group to the palladium center. The formation of this boronate is generally fast and efficient.
-
Pinacol Ester Pathway (Less Reactive): The mechanism for pinacol esters is more debated. While it was once thought that hydrolysis of the ester to the free boronic acid was a prerequisite for transmetalation, recent studies suggest that direct transmetalation from the ester can occur, albeit often at a slower rate.[4][11] The steric bulk of the pinacol group and the reduced Lewis acidity of the boron center can hinder the formation of the necessary pre-transmetalation intermediates.[5][12] Consequently, reactions involving pinacol esters may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to the free boronic acid.[1]
Experimental Performance Data
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Performance
| Parameter | (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (Predicted) | Corresponding Pinacol Ester (Predicted) | Rationale / Citation |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | Boronic acids exhibit faster transmetalation kinetics.[5] |
| Temperature | Lower (e.g., 60-90 °C) | Higher (e.g., 90-110 °C) | More energy is often required to drive the slower transmetalation of the ester. |
| Typical Yield | Good to Excellent | Good to Excellent | Final yields can often be comparable, but require optimized conditions for the ester. |
| Side Reactions | Higher risk of protodeboronation, especially with long reaction times or high temperatures.[5] | Lower risk of protodeboronation, offering a wider window for reaction optimization.[14] | |
| Reproducibility | Can be variable due to boroxine formation. | Generally higher due to superior stability and purity of the starting material. |
Practical Considerations & Experimental Protocols
The choice between the acid and the ester is a strategic one, guided by the specific goals of the synthesis.
Protocol 1: Synthesis of the Pinacol Ester
For applications demanding high purity and stability, it is often advantageous to prepare the pinacol ester from the boronic acid.
Reaction: (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid to 2-(4-Bromo-2-fluoro-3-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a suitable solvent such as diethyl ether or THF.[15]
-
Drying: Add anhydrous magnesium sulfate (1.5 equiv) to act as a dehydrating agent, driving the equilibrium towards the ester product.[15]
-
Reaction: Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 12-24 hours.
-
Workup: Filter off the magnesium sulfate and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude ester can be dissolved in a non-polar solvent like pentane or hexane and washed with water to remove any remaining pinacol.[15] The organic layer is then dried over MgSO₄, filtered, and concentrated. If necessary, further purification can be achieved by recrystallization or rapid silica gel chromatography.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling with a generic aryl bromide (e.g., 4-methoxyphenyl bromide), highlighting the likely differences in conditions.
Reagents:
-
Aryl Halide: 4-Methoxyphenyl bromide (1.0 equiv)
-
Boron Reagent: (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid OR its pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
Methodology:
-
Setup: To a reaction vessel suitable for heating (e.g., a pressure flask or round-bottom flask with a condenser), add the aryl halide, the chosen boron reagent, and the base.
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating & Monitoring:
-
For Boronic Acid: Heat the mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is often complete within 4 hours.
-
For Pinacol Ester: Heat the mixture to 100-110 °C. Monitor the reaction progress every 4-6 hours. The reaction may require 12-24 hours for completion.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired biaryl compound.
Conclusion
The choice between (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid and its pinacol ester is a classic trade-off between reactivity and stability.
-
Choose the boronic acid for rapid, small-scale syntheses where reaction speed is paramount and the potential for starting material degradation can be managed by using fresh reagent and carefully controlled conditions.
-
Choose the pinacol ester for large-scale reactions, multi-step syntheses requiring high-purity intermediates, or when working with challenging substrates that demand prolonged reaction times or higher temperatures. Its superior stability, handling characteristics, and reproducibility often justify the potentially more forcing reaction conditions required.
Ultimately, a deep understanding of the mechanistic nuances and practical handling differences empowers the researcher to select the optimal reagent, ensuring a successful and efficient Suzuki-Miyaura coupling.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Ikawa, T., Nishikawa, T., & Akai, S. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
- Valle, H. U., & Amir, D. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Abstracts of Papers of the American Chemical Society.
-
Denmark, S. E., & Butler, C. R. (2012). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. University of Illinois at Urbana-Champaign. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura reaction and boron reagents – mechanism, synthesis and application. ResearchGate. [Link]
-
Le-Saint, C. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
-
Clary, J. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wang, Z., et al. (2022). A deep learning model for predicting the optimal reaction conditions for Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2014). Synthesis of Boronic Esters. Organic Syntheses, 91, 195. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gzella, A., et al. (2020). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole. ResearchGate. [Link]
-
Murai, M., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024. [Link]
-
Pye, D. R., & Aggarwal, V. K. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(49), 13495-13498. [Link]
-
Lee, H. G., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4340-4343. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Singaram, B., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Optimizing Bio-Recognition: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids
Executive Summary
Phenylboronic acid (PBA) derivatives are the gold standard for reversible covalent binding to 1,2- and 1,3-diols (found in sugars, glycoproteins, and RNA). However, unmodified PBA suffers from a critical limitation: its high pK(_a) (~8.8) renders it inefficient at physiological pH (7.4), where less than 5% of the molecules exist in the reactive tetrahedral boronate form.
Fluorination is not merely a structural tweak; it is a functional switch. By introducing electron-withdrawing fluorine atoms, researchers can tune the Lewis acidity of the boron center, lowering the pK(_a) to the physiological range (6.0–7.5). This guide compares the bioactivity of fluorinated vs. non-fluorinated PBAs, providing the mechanistic rationale, comparative data, and validated protocols to select the optimal reagent for your application.
Part 1: The Physicochemical Pivot
To understand the performance difference, one must understand the binding mechanism. Boronic acids bind diols most effectively when the boron atom is in a tetrahedral, anionic (
The Fluorine Inductive Effect
Fluorine is highly electronegative. When attached to the phenyl ring, it withdraws electron density from the boron center via the inductive effect (
-
Increased Lewis Acidity: The electron-deficient boron becomes "hungrier" for electrons, readily accepting a hydroxide ion (
) or a diol lone pair. -
pK(_a) Depression: This stabilizes the anionic tetrahedral form, significantly lowering the pK(_a).
-
Ortho-Effect: Fluorine at the ortho position (2-position) has the most dramatic effect due to proximity and the formation of intramolecular
hydrogen bonds, which further stabilize the tetrahedral geometry.
Mechanism Visualization
The following diagram illustrates how fluorination shifts the equilibrium toward the reactive state at neutral pH.
Caption: Fluorination lowers the energy barrier for tetrahedral boronate formation, significantly increasing the population of reactive species available for diol binding at pH 7.4.
Part 2: Comparative Bioactivity Data
The following table aggregates pK(_a) values and relative binding efficiencies. Note that "Binding Efficiency" here refers to the apparent binding constant at pH 7.4, which is the product of the intrinsic binding constant and the ionization fraction.
| Compound Name | Structure Code | pK(_a) (approx) | Ionization at pH 7.4 | Glucose Binding (pH 7.[1]4) | Primary Application |
| Phenylboronic Acid | PBA | 8.8 – 8.9 | < 5% | Low | Synthetic chemistry, alkaline sensors |
| 4-Fluorophenylboronic acid | 4-FPBA | 8.6 – 8.7 | ~ 6% | Low | Minimal gain over PBA |
| 3-Fluorophenylboronic acid | 3-FPBA | 8.3 – 8.4 | ~ 10% | Moderate | Intermediate tuning |
| 2-Fluorophenylboronic acid | 2-FPBA | 7.8 | ~ 28% | High | Glucose Sensing (CGM) |
| 2,4-Difluorophenylboronic acid | 2,4-dfPBA | ~ 7.3 | ~ 55% | Very High | Cytosolic Delivery |
| 2,3,4,6-Tetrafluorophenylboronic acid | 4F-PBA | ~ 6.2 | > 90% | Ultra High* | Protease Inhibition |
*Note: Extremely low pK(_a) (<6.5) can sometimes lead to non-specific binding or instability in certain buffers. The "Sweet Spot" for physiological applications is typically pK(_a) 7.0–7.8.
Part 3: Application Case Studies
Glucose Sensing (Continuous Glucose Monitors)
-
Challenge: Standard PBA requires a pH > 8.5 to bind glucose effectively. In the interstitial fluid (pH 7.4), unmodified PBA sensors have low sensitivity and slow response times.
-
The Fluorine Solution: 2-FPBA or 2,4-dfPBA are used in hydrogel-based sensors. Their lower pK(_a) ensures that a significant portion of the boron is in the anionic state, allowing for rapid, reversible binding of glucose at physiological pH.
-
Result: Higher signal-to-noise ratio and real-time tracking of glycemic excursions.
Tumor Targeting (Sialic Acid)
-
Challenge: Cancer cells overexpress sialic acid (SA).[2] However, the tumor microenvironment is acidic (pH ~6.5–6.8).
-
The Fluorine Solution: While PBA binds SA well, fluorinated derivatives can be tuned to optimize selectivity.
-
Bioactivity Insight: Interestingly, for SA targeting, too much acidity can be detrimental. The unique binding mode of SA (involving the carboxylate group) often favors a specific pK(_a) window. However, fluorinated PBAs are critical for intracellular delivery , where the boronic acid must bind to the endosomal membrane (glycocalyx) to facilitate endosomal escape.
Part 4: Experimental Protocols
To validate the bioactivity of a specific fluorinated PBA, you cannot rely on literature pK(_a) values alone. You must measure the Apparent Binding Constant (
Protocol A: The Alizarin Red S (ARS) Displacement Assay
This is the industry-standard method for quantifying boronic acid-diol interactions. ARS is a catechol dye that fluoresces/changes color when bound to boronic acid. When a sugar (analyte) is added, it displaces the ARS, causing a measurable spectral shift.
Reagents
-
Buffer: 0.1 M Phosphate Buffer (PBS) or HEPES, pH 7.4 (Strictly controlled).
-
Dye: Alizarin Red S (ARS) (
M). -
Boronic Acid: Your fluorinated PBA candidate (
M). -
Analyte: Glucose, Fructose, or Sialic Acid (0 to 50 mM).
Workflow Diagram
Caption: Step-by-step workflow for the ARS displacement assay to determine binding affinity (
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of ARS (
M) and PBA ( M) in the buffer. -
Complexation: Mix ARS and PBA. Allow 10 minutes for equilibrium. The solution should turn from deep red to orange (or show increased fluorescence at ~560-580 nm excitation).
-
Titration: Aliquot the mixture into a 96-well plate. Add increasing concentrations of the diol (sugar) to the wells.
-
Readout: Measure the decrease in fluorescence (or absorbance change). As the sugar binds the PBA, it kicks off the ARS, returning the signal to baseline.
-
Calculation: Use the Benesi-Hildebrand equation or a non-linear regression fit to determine the association constant (
).
Protocol B: Potentiometric pK(_a) Determination
Use this to verify if your fluorinated derivative falls within the physiological window.
-
Dissolve: Dissolve 0.05 mmol of the fluorinated PBA in 50 mL of degassed water (with 0.1 M KCl for ionic strength).
-
Titrate: Titrate with 0.05 M NaOH using an automatic titrator under
atmosphere. -
Analyze: Plot pH vs. Volume of NaOH. The pK(_a) is the pH at the half-equivalence point.
-
Self-Validation Check: If the curve is flat/undefined, the PBA may be insoluble. Add 5-10% methanol if necessary, but note that organic solvents shift the apparent pK(_a).
-
References
-
Cysewski, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (PMC). Available at: [Link]
-
Springsteen, G., & Wang, B. (2001).[3] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications.[4][5] Available at: [Link]
-
Otsuka, H., et al. (2003).[4] Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH. PubMed. Available at: [Link]
-
Raines, R. T., et al. (2015). Boronic Acid for the Traceless Delivery of Proteins into Cells. Raines Lab / ACS Chemical Biology. Available at: [Link]
Sources
Publish Comparison Guide: Structural Confirmation of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic Acid
Executive Summary: The Structural Certainty Imperative
In fragment-based drug discovery (FBDD) and metallo-enzyme inhibition, (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid represents a high-value scaffold. Its dense functionalization—combining a Lewis-acidic boron center, a lipophilic halogen (Br), and an ortho-fluoro/hydroxy motif—creates a unique electrostatic profile essential for binding affinity.
However, this structural complexity introduces significant characterization challenges. The propensity of boronic acids to dehydrate into boroxines (cyclic trimers) and the ambiguity of NMR signals in crowded multisubstituted aromatic systems often lead to misidentification.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), establishing SC-XRD as the definitive method for structural confirmation. We provide experimental protocols and validation metrics derived from crystallographic standards to ensure the integrity of your starting material.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
While high-field NMR is the workhorse of synthetic chemistry, it struggles with the specific "blind spots" inherent to halogenated boronic acids. The following table contrasts the diagnostic capability of SC-XRD against 1H/19F NMR and Mass Spectrometry.
Table 1: Methodological Performance Comparison
| Feature | SC-XRD (Gold Standard) | 1H / 19F NMR | Mass Spectrometry (ESI/MALDI) |
| Differentiation: Acid vs. Boroxine | Absolute. Directly visualizes the monomeric -B(OH)₂ vs. the cyclic (BO)₃ anhydride. | Ambiguous. Rapid equilibrium in wet solvents often averages signals; boroxines may hydrolyze in tube. | Poor. Ionization often induces dehydration; molecular ion peaks can be misleading. |
| Regioisomer Confirmation | Absolute. Unambiguously locates F (pos 2), OH (pos 3), and Br (pos 4). | Difficult. Crowded ring (only 2 aromatic H) limits coupling constant ( | Null. Fragmentation patterns are often identical for isomers. |
| H-Bonding Network | Visible. Maps intermolecular and intramolecular (OH···F) interactions critical for binding. | Inferred. Chemical shifts ( | N/A. Gas-phase technique loses solid-state interactions. |
| Sample Requirement | Single crystal (~0.1–0.3 mm). | ~5–10 mg in deuterated solvent. | <1 mg. |
| Turnaround Time | 2–24 hours (including data collection). | 10–30 minutes. | <5 minutes. |
The "Silent" Error: Boroxine Contamination
A critical failure mode in boronic acid synthesis is the inadvertent formation of the boroxine anhydride.
-
NMR Artifact: In
-DMSO with trace water, boroxines hydrolyze back to the acid, giving a "clean" spectrum of the acid while the solid material remains a trimer. -
X-ray Solution: SC-XRD is performed on the solid state, revealing the true composition of the material as it sits in the vial.
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid requires suppressing the dehydration pathway.
Workflow Visualization
Figure 1: Optimized crystallization workflow designed to prevent boroxine formation.
Detailed Methodology
-
Solvent System: Use a Acetone:Water (3:1) or THF:Water (4:1) mixture. The presence of water is non-negotiable; it thermodynamically favors the boronic acid monomer over the anhydride.
-
Dissolution: Dissolve 20 mg of the compound in 1 mL of solvent at room temperature. Warning: Do not heat above 40°C, as this promotes dehydration.
-
Nucleation: Place the vial in a 4°C environment (refrigerator) with a perforated cap to slow evaporation. Rapid evaporation yields amorphous powder.
-
Mounting: Select a crystal with defined faces (avoid needles if possible, as they often indicate rapid, disordered growth). Flash cool to 100 K immediately to reduce thermal motion of the terminal -OH and -F groups.
Validation Metrics: Confirming the Structure
Once data is collected, the structure must be refined.[1] Use the following reference parameters to validate that your solved structure is indeed (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid.
Table 2: Critical Geometric Parameters for Validation
Values derived from Cambridge Structural Database (CSD) averages for analogous halogenated phenylboronic acids.
| Parameter | Atom Pair | Expected Range (Å / °) | Structural Insight |
| C-B Bond Length | C(1)–B | 1.55 – 1.58 Å | Typical for |
| C-F Bond Length | C(2)–F | 1.34 – 1.36 Å | Confirming Fluorine at pos 2. significantly shorter than C-Cl or C-Br. |
| C-Br Bond Length | C(4)–Br | 1.89 – 1.91 Å | Confirming Bromine at pos 4. |
| C-O Bond Length | C(3)–O(H) | 1.36 – 1.38 Å | Phenolic oxygen. |
| Torsion Angle | C(2)-C(1)-B-O | 15° – 30° | The B(OH)₂ group usually twists out of the phenyl plane to avoid steric clash with the ortho-Fluoro. |
Key Structural Feature: The "Fluorine Lock"
In the 2-fluoro-3-hydroxy substitution pattern, X-ray data should reveal a specific intramolecular hydrogen bonding network.
-
Expectation: The phenolic proton (Pos 3) often acts as a donor to the Fluorine (Pos 2).
-
Validation: Check the distance between H(O3) and F. A distance of < 2.2 Å confirms this "locked" conformation, which rigidifies the molecule and increases lipophilicity—a crucial detail for docking studies.
Signaling Pathway of Structural Logic
Figure 2: Logic flow for converting raw diffraction data into a confirmed structural model.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Cambridge Crystallographic Data Centre (CCDC). Mogul Knowledge Base of Bond Lengths and Angles. (Used for C-F and C-B bond length validation standards). Link
-
Das, S., et al. (2003).[3] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Provides comparative crystallographic data for ortho-fluoro boronic acids). Link[3]
-
Centa, T. D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors.[4][5][6] ACS Medicinal Chemistry Letters, 10(4), 650–655.[6] (Demonstrates B(OH)2 geometry in active sites). Link[6]
- Beckett, M. A., et al. (2014). Crystallographic structural studies of boronic acid derivatives. Journal of Organometallic Chemistry. (General reference for boroxine-boronic acid equilibrium).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
